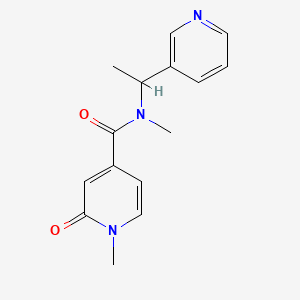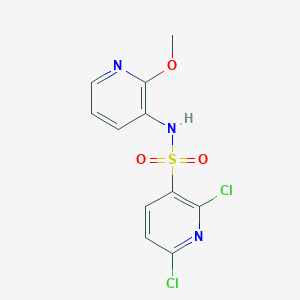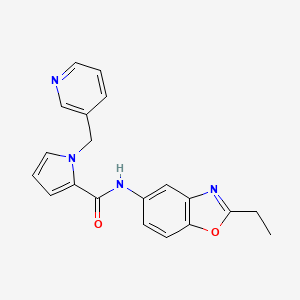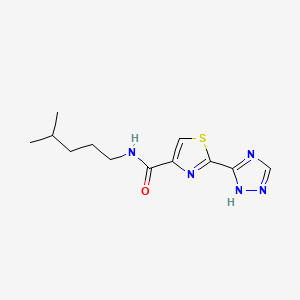
N,1-dimethyl-2-oxo-N-(1-pyridin-3-ylethyl)pyridine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,1-dimethyl-2-oxo-N-(1-pyridin-3-ylethyl)pyridine-4-carboxamide, also known as DPA-714, is a pyridinecarboxamide derivative that has been extensively studied for its potential use in imaging and treatment of neuroinflammation. DPA-714 is a selective ligand for the translocator protein (TSPO), which is expressed in the mitochondria of glial cells and is upregulated in response to neuroinflammatory processes.
作用機序
N,1-dimethyl-2-oxo-N-(1-pyridin-3-ylethyl)pyridine-4-carboxamide binds selectively to TSPO, which is expressed in the mitochondria of glial cells. TSPO is upregulated in response to neuroinflammatory processes, making it a potential biomarker for neuroinflammation. Binding of N,1-dimethyl-2-oxo-N-(1-pyridin-3-ylethyl)pyridine-4-carboxamide to TSPO can modulate the immune response and reduce inflammation in the brain.
Biochemical and Physiological Effects:
N,1-dimethyl-2-oxo-N-(1-pyridin-3-ylethyl)pyridine-4-carboxamide has been shown to have anti-inflammatory effects in the brain. It can reduce the production of pro-inflammatory cytokines and chemokines, and modulate the activation of microglia and astrocytes. N,1-dimethyl-2-oxo-N-(1-pyridin-3-ylethyl)pyridine-4-carboxamide has also been shown to have neuroprotective effects in animal models of neuroinflammatory diseases.
実験室実験の利点と制限
N,1-dimethyl-2-oxo-N-(1-pyridin-3-ylethyl)pyridine-4-carboxamide has several advantages for lab experiments. It is highly selective for TSPO, allowing for specific targeting of neuroinflammation. It can be radiolabeled with positron-emitting isotopes to allow for non-invasive imaging of TSPO expression in vivo. However, N,1-dimethyl-2-oxo-N-(1-pyridin-3-ylethyl)pyridine-4-carboxamide has limitations as well. It has a short half-life in vivo, which can limit its usefulness for longitudinal studies. Additionally, its binding affinity for TSPO can vary between species, which can limit its usefulness in animal models.
将来の方向性
There are several future directions for research on N,1-dimethyl-2-oxo-N-(1-pyridin-3-ylethyl)pyridine-4-carboxamide. One area of interest is the development of new radiolabeled analogs of N,1-dimethyl-2-oxo-N-(1-pyridin-3-ylethyl)pyridine-4-carboxamide for improved imaging of neuroinflammation. Another area of interest is the development of new TSPO ligands with improved binding affinity and selectivity. Additionally, there is ongoing research on the role of neuroinflammation in various neurological diseases, and N,1-dimethyl-2-oxo-N-(1-pyridin-3-ylethyl)pyridine-4-carboxamide has potential applications in the diagnosis and treatment of these diseases.
合成法
N,1-dimethyl-2-oxo-N-(1-pyridin-3-ylethyl)pyridine-4-carboxamide can be synthesized through a multi-step process involving the reaction of 3-cyanopyridine with 3-bromopropionyl chloride to yield 3-(3-bromopropionyl)pyridine. This compound is then reacted with dimethylamine and lithium diisopropylamide to form N,1-dimethyl-2-oxo-N-(3-pyridinylmethyl)propionamide. Finally, this compound is reacted with 4-cyanopyridine and triethylamine to yield N,1-dimethyl-2-oxo-N-(1-pyridin-3-ylethyl)pyridine-4-carboxamide.
科学的研究の応用
N,1-dimethyl-2-oxo-N-(1-pyridin-3-ylethyl)pyridine-4-carboxamide has been extensively studied for its potential use in imaging and treatment of neuroinflammation. TSPO is upregulated in response to neuroinflammatory processes, making it a potential biomarker for neuroinflammation. N,1-dimethyl-2-oxo-N-(1-pyridin-3-ylethyl)pyridine-4-carboxamide can be radiolabeled with positron-emitting isotopes to allow for non-invasive imaging of TSPO expression in vivo. This has potential applications in the diagnosis and monitoring of neuroinflammatory diseases such as multiple sclerosis, Alzheimer's disease, and Parkinson's disease.
特性
IUPAC Name |
N,1-dimethyl-2-oxo-N-(1-pyridin-3-ylethyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-11(13-5-4-7-16-10-13)18(3)15(20)12-6-8-17(2)14(19)9-12/h4-11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUEHYLCPUCEONT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)N(C)C(=O)C2=CC(=O)N(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,1-dimethyl-2-oxo-N-(1-pyridin-3-ylethyl)pyridine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[4-Fluoro-2-(trifluoromethylsulfonyl)phenyl]azetidin-3-ol](/img/structure/B7572857.png)


![3-[2-[2-(1-Methylpyrrolidin-2-yl)pyrrolidin-1-yl]-2-oxoethyl]-1,3-thiazolidin-4-one](/img/structure/B7572881.png)



![4-[[3-(3,5-Dimethylpyrazol-1-yl)azetidin-1-yl]methyl]benzonitrile](/img/structure/B7572909.png)

![[4-[(1-methylpyrazol-4-yl)methyl]-1,4-diazepan-1-yl]-(1H-pyrrol-2-yl)methanone](/img/structure/B7572924.png)